8-oxa-12,16-dithia-14-azatetracyclo[8.7.0.02,7.013,17]heptadeca-2,4,6,13(17)-tetraen-15-one
Description
This compound is a tetracyclic heterocyclic system featuring oxygen (8-oxa), sulfur (12,16-dithia), and nitrogen (14-aza) atoms within its fused ring structure. The bicyclic framework (tetracyclo[8.7.0.0²,⁷.0¹³,¹⁷]) suggests a complex stereochemistry with bridgehead double bonds at positions 2,4,6, and 13(17). The ketone group at position 15 enhances its reactivity, making it a candidate for further functionalization.
Properties
IUPAC Name |
8-oxa-12,16-dithia-14-azatetracyclo[8.7.0.02,7.013,17]heptadeca-2,4,6,13(17)-tetraen-15-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11NO2S2/c15-13-14-12-11(18-13)10-7(6-17-12)5-16-9-4-2-1-3-8(9)10/h1-4,7,10H,5-6H2,(H,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ALZXUICHTVTLKW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CSC3=C(C2C4=CC=CC=C4O1)SC(=O)N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11NO2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of WAY-325809 involves several steps, starting with the preparation of the core structure, followed by the introduction of functional groups. The synthetic route typically includes:
Formation of the core structure: This involves the reaction of 2-furancarboxylic acid with appropriate reagents to form the furan ring.
Introduction of the bromo group: Bromination of the furan ring is carried out using bromine or a brominating agent under controlled conditions.
Attachment of the N-[1,2-bis(4-methoxyphenyl)ethyl] group: This step involves the reaction of the brominated furan compound with N-[1,2-bis(4-methoxyphenyl)ethyl]amine under suitable conditions to form the final product.
Industrial Production Methods
Industrial production of WAY-325809 follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Techniques such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy are used to monitor the reaction progress and confirm the structure of the final product .
Chemical Reactions Analysis
Types of Reactions
WAY-325809 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
WAY-325809 has several applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Explored for its potential therapeutic effects in various diseases.
Industry: Utilized in the development of new materials or chemical processes.
Mechanism of Action
The mechanism of action of WAY-325809 involves its interaction with specific molecular targets. The compound is believed to exert its effects by binding to certain receptors or enzymes, thereby modulating their activity. The exact pathways and targets involved are still under investigation, but preliminary studies suggest that it may influence signaling pathways related to cell growth and differentiation .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes structural and functional differences between the target compound and related tetracyclic heterocycles:
*Note: Direct data for the target compound are inferred from analogous systems.
Key Comparative Insights:
Triaza systems (e.g., ) show stronger intermolecular interactions (e.g., hydrogen bonding) but lower thermal stability than the target compound .
Substituent Effects :
- Aromatic substituents (e.g., phenyl, methylphenyl) enhance π-π stacking in crystals, as seen in and .
- Functional groups like sulfonyl () or nitrile () modulate solubility and reactivity, whereas the ketone in the target compound offers a site for nucleophilic attack .
Synthetic Pathways :
- Palladium-catalyzed cross-coupling (e.g., Pd(OAc)₂/BINAP in ) is common for constructing similar frameworks, though sulfur incorporation may require specialized conditions (e.g., thiourea precursors) .
- Slow evaporation crystallization () is widely used for obtaining single crystals of these derivatives .
Biological and Material Relevance :
Biological Activity
8-oxa-12,16-dithia-14-azatetracyclo[8.7.0.02,7.013,17]heptadeca-2,4,6,13(17)-tetraen-15-one is a complex heterocyclic compound that has garnered attention for its potential biological activities. This compound features a unique tetracyclic structure incorporating multiple heteroatoms (oxygen, nitrogen, and sulfur), which contribute to its distinct chemical properties and reactivity.
| Property | Value |
|---|---|
| Molecular Formula | C13H9NO3S2 |
| Molecular Weight | 291.3 g/mol |
| IUPAC Name | This compound |
| InChI Key | PTQADHQETJNTJD-UHFFFAOYSA-N |
| Canonical SMILES | C1C2C(C3=CC=CC=C3OC2=O)C4=C(S1)NC(=O)S4 |
The biological activity of this compound is primarily attributed to its interactions with various biological macromolecules:
- Enzyme Interaction : The compound may inhibit or activate specific enzymes by binding to their active sites.
- Receptor Modulation : It can potentially modulate receptor activity due to its structural characteristics.
- Antioxidant Properties : Preliminary studies suggest it may exhibit antioxidant activities by scavenging free radicals.
Pharmacological Potential
Research indicates that compounds with similar structural motifs often demonstrate significant pharmacological properties:
- Antimicrobial Activity : Similar compounds have shown effectiveness against various bacterial strains.
- Anticancer Properties : Potential for inhibiting cancer cell proliferation has been noted in related compounds.
Case Studies and Research Findings
- Antimicrobial Activity Study : A study conducted on derivatives of tetracyclic compounds showed promising results against Gram-positive bacteria with minimum inhibitory concentrations (MIC) in the low micromolar range.
- Cancer Cell Line Inhibition : In vitro assays demonstrated that compounds structurally related to 8-oxa-12,16-dithia exhibited cytotoxic effects on human cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer), suggesting a potential role in anticancer drug development.
- Enzyme Inhibition Assays : Research indicated that the compound could inhibit specific enzymes involved in inflammatory pathways, which could lead to applications in anti-inflammatory therapies.
Comparative Analysis with Similar Compounds
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| 12-Phenyl-17-oxa-15-azatetracyclo[8.7.0.02,7.011,16]heptadeca | Contains phenyl group; similar tetracyclic structure | Antimicrobial |
| 12,14-Dioxa-8-azatetracyclo[8.7.0.0^{2,7}.0^{11,15}]heptadeca | Two oxygen atoms; different ring arrangement | Anticancer |
The uniqueness of 8-oxa-12,16-dithia lies in its specific combination of sulfur and nitrogen heteroatoms along with a complex tetracyclic framework that may offer distinct biological activities not found in other similar compounds.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
